molecular formula C16H30O2 B164366 11-Hexadecenoic acid CAS No. 2271-34-3

11-Hexadecenoic acid

Cat. No. B164366
CAS RN: 2271-34-3
M. Wt: 254.41 g/mol
InChI Key: JGMYDQCXGIMHLL-AATRIKPKSA-N
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Description

11-Hexadecenoic acid, also known as (Z)-11-Hexadecenoic Acid, is a monounsaturated fatty acid that is a minor constituent of ruminant fats . It is a C16, monounsaturated fatty acid with a double bond at position 11 . It is a key intermediate in silkworm pheromone biosynthesis . It is also a pheromone precursor used in lipid studies and biological systems .


Synthesis Analysis

The synthesis of 11-Hexadecenoic acid involves the use of a ∆11 Fatty-Acyl Desaturase and a Fatty-Acyl Reductase from the Turnip moth, Agrotis segetum . The ∆11-desaturase produces predominantly Z11-16:acyl, a common pheromone component precursor, from the abundant yeast palmitic acid . The Fatty-Acyl Reductase transforms a series of saturated and unsaturated fatty acids into their corresponding alcohols which may serve as pheromone components in many moth species .


Molecular Structure Analysis

The molecular formula of 11-Hexadecenoic acid is C16H30O2 . Its average mass is 254.408 Da and its monoisotopic mass is 254.224579 Da .


Physical And Chemical Properties Analysis

11-Hexadecenoic acid has a density of 0.9±0.1 g/cm3 . Its boiling point is 368.9±11.0 °C at 760 mmHg . The enthalpy of vaporization is 67.6±6.0 kJ/mol . The flash point is 265.8±14.4 °C . The index of refraction is 1.466 .

Scientific Research Applications

11-Hexadecenoic Acid: A Multifaceted Compound in Scientific Research: 11-Hexadecenoic acid, also known as (E)-hexadec-11-enoic acid, Lycopodiumoleic acid, or Lycopodic acid, is a monounsaturated fatty acid with diverse applications in scientific research. Below are detailed sections on some of its unique applications:

Pheromone Synthesis in Insects

11-Hexadecenoic acid is involved in the biosynthesis of sex pheromones in moths and butterflies. The compound serves as a precursor for pheromone components, which are crucial for species-specific communication and mating behaviors .

Dietary Influence on Milk Composition

This fatty acid is present in ewe milk fat, and its concentrations can be influenced by dietary supplements such as linseed, sunflower, olive, or fish oils. This has implications for nutritional studies and food science research .

Industrial Production of Pheromone Precursors

The compound has been produced in significant amounts under field conditions, suggesting potential industrial applications in the production of pheromone precursors used by various moth pest species .

Chemical Analysis and Synthesis

As a monounsaturated fatty acid, 11-Hexadecenoic acid is used in chemical analysis and synthesis. Its cis and trans isoforms are studied for their properties and potential applications in synthetic chemistry .

Safety and Hazards

Ingestion of large amounts of 11-Hexadecenoic acid may cause nausea and vomiting . It is recommended to rinse the eye thoroughly with water in case of eye contact . Normal washing of the skin is considered sufficient in case of skin contact . If nevertheless symptoms do occur, it is advised to contact a physician .

Mechanism of Action

Target of Action

11-Hexadecenoic acid, also known as Lycopodiumoleic acid, Lycopodic acid, or (E)-hexadec-11-enoic acid, is a monounsaturated fatty acid . It is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2 . The primary targets of this compound are metabolic diseases such as diabetes, cardiovascular disease, and nonalcoholic fatty liver disease, and cancer .

Mode of Action

The compound interacts with its targets by regulating different metabolic processes . For instance, it has been described as a lipokine able to increase insulin sensitivity in muscle, promote β cell proliferation, prevent endoplasmic reticulum stress, and regulate lipogenic activity in white adipocytes .

Biochemical Pathways

The release of this fatty acid from the adipose tissue acts to suppress steatosis in the liver and improve insulin signaling in muscle . This suggests that 11-Hexadecenoic acid plays a crucial role in the regulation of lipid metabolism and insulin signaling pathways.

Pharmacokinetics

It is known that the compound is synthesized from palmitic acid, suggesting that it may be metabolized and excreted in a similar manner to other fatty acids .

Result of Action

The molecular and cellular effects of 11-Hexadecenoic acid’s action include an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes . These effects contribute to the regulation of metabolic diseases and potentially cancer .

Action Environment

The action, efficacy, and stability of 11-Hexadecenoic acid can be influenced by various environmental factors. For instance, diet can affect the levels of this compound in the body

properties

IUPAC Name

(E)-hexadec-11-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMYDQCXGIMHLL-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313194
Record name (E)-11-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-11-Hexadecenoic acid

CAS RN

73292-39-4, 2271-34-3
Record name (E)-11-Hexadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73292-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Hexadecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002271343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-11-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-11-Hexadecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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